molecular formula C21H19ClN6O2S2 B2952563 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1020502-37-7

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2952563
CAS RN: 1020502-37-7
M. Wt: 486.99
InChI Key: FKMSCGLPSOLIJB-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN6O2S2 and its molecular weight is 486.99. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, including structures related to the specified compound, have been used to synthesize coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, indicating potential applications in oxidative stress-related research and as antioxidant agents. The study by Chkirate et al. (2019) elaborates on the synthesis, characterization, and in vitro evaluation of these complexes, highlighting their antioxidant capabilities through various assays such as DPPH, ABTS, and FRAP Chkirate et al., 2019.

Antitumor Evaluation

El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, which share some structural similarities with the compound , specifically the pyrazole moiety and the presence of a methylthio group. These derivatives were evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study found that certain derivatives exhibited mild to moderate antitumor activity, suggesting potential research applications in cancer therapy El-Morsy et al., 2017.

Antimicrobial Activity

Research on novel thiazolidinone and acetidinone derivatives, including components similar to the target compound, demonstrated antimicrobial activity against various micro-organisms. Mistry et al. (2009) discuss the synthesis of these derivatives and their screening against different bacteria and fungi, providing a basis for potential applications in antimicrobial research Mistry et al., 2009.

properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2S2/c1-31-15-5-3-4-14(10-15)24-16(29)11-28-18(23)17(21(26-28)32-2)20-25-19(27-30-20)12-6-8-13(22)9-7-12/h3-10H,11,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMSCGLPSOLIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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